3-(Cyclopentylmethoxy)-4-methylbenzoic acid
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Overview
Description
3-(Cyclopentylmethoxy)-4-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopentylmethoxy group at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzoic acid.
Formation of Cyclopentylmethanol: Cyclopentylmethanol is prepared by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Etherification: The cyclopentylmethanol is then reacted with 4-methylbenzoic acid in the presence of a strong acid catalyst like sulfuric acid to form the ether linkage, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(Cyclopentylmethoxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-methylbenzoic acid
- 3-(Cyclohexylmethoxy)-4-methylbenzoic acid
- 3-(Cyclobutylmethoxy)-4-methylbenzoic acid
Uniqueness
3-(Cyclopentylmethoxy)-4-methylbenzoic acid is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
3-(cyclopentylmethoxy)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-6-7-12(14(15)16)8-13(10)17-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGOMSGALSPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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